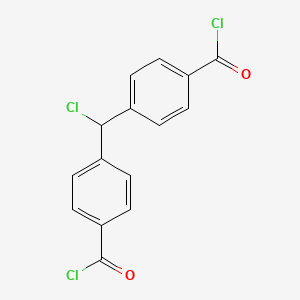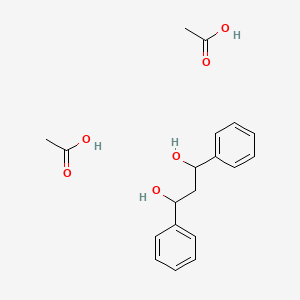
Acetic acid;1,3-diphenylpropane-1,3-diol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Acetic acid;1,3-diphenylpropane-1,3-diol is an organic compound that features both acetic acid and 1,3-diphenylpropane-1,3-diol moieties
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;1,3-diphenylpropane-1,3-diol can be achieved through several methods. One common approach involves the reaction of 1,3-diphenylpropane-1,3-diol with acetic anhydride in the presence of a Lewis acid catalyst. This reaction typically occurs under mild conditions, with the acetic anhydride acting as both the acetylating agent and the solvent .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the desired product with high purity.
Análisis De Reacciones Químicas
Types of Reactions
Acetic acid;1,3-diphenylpropane-1,3-diol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The hydroxyl groups in the compound can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like thionyl chloride (SOCl₂) and phosphorus tribromide (PBr₃) can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes.
Aplicaciones Científicas De Investigación
Acetic acid;1,3-diphenylpropane-1,3-diol has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a model compound for studying reaction mechanisms.
Industry: The compound is used in the production of polymers, resins, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of acetic acid;1,3-diphenylpropane-1,3-diol involves its interaction with specific molecular targets and pathways. For example, in biological systems, the compound may inhibit certain enzymes or interact with cellular receptors, leading to various physiological effects. The exact mechanism can vary depending on the specific application and context .
Comparación Con Compuestos Similares
Similar Compounds
1,3-Diphenylpropane-1,3-diol: This compound is structurally similar but lacks the acetic acid moiety.
1,3-Diphenyl-1,3-propanedione: Another related compound with a similar backbone but different functional groups.
Uniqueness
Acetic acid;1,3-diphenylpropane-1,3-diol is unique due to the presence of both acetic acid and 1,3-diphenylpropane-1,3-diol moieties, which confer distinct chemical properties and reactivity. This dual functionality makes it a versatile compound for various applications in research and industry .
Propiedades
Número CAS |
57786-91-1 |
|---|---|
Fórmula molecular |
C19H24O6 |
Peso molecular |
348.4 g/mol |
Nombre IUPAC |
acetic acid;1,3-diphenylpropane-1,3-diol |
InChI |
InChI=1S/C15H16O2.2C2H4O2/c16-14(12-7-3-1-4-8-12)11-15(17)13-9-5-2-6-10-13;2*1-2(3)4/h1-10,14-17H,11H2;2*1H3,(H,3,4) |
Clave InChI |
UFEVGERPVGDWHC-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)O.CC(=O)O.C1=CC=C(C=C1)C(CC(C2=CC=CC=C2)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


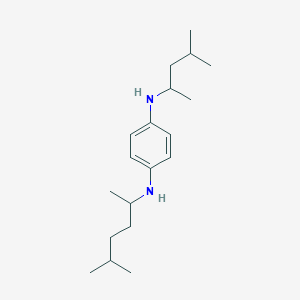
![4,10-Dibromobicyclo[5.5.1]trideca-1,3,5,7,9,11-hexaene](/img/structure/B14608001.png)
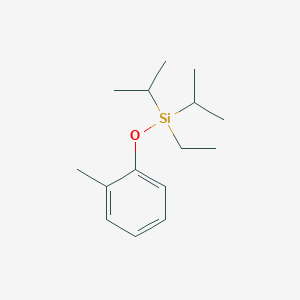

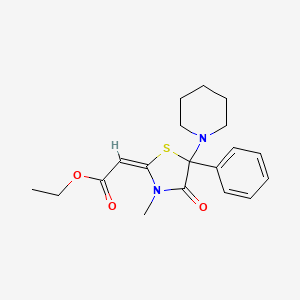
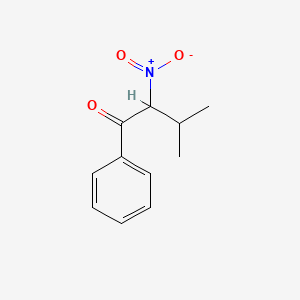
![1,3,5-Trimethylpyrido[2,3-d]pyrimidine-2,4-dione](/img/structure/B14608021.png)
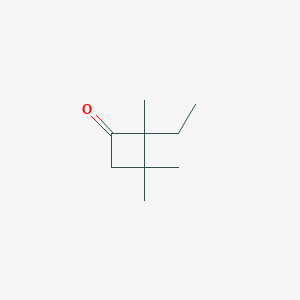


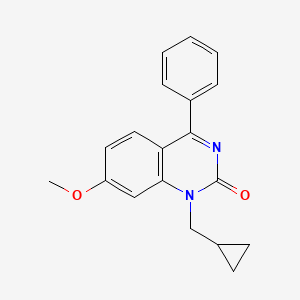
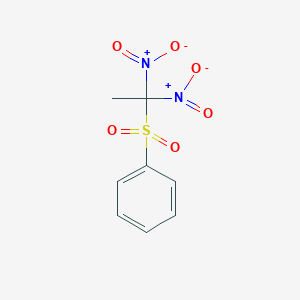
![2,7-Dimethylpyrazolo[1,5-a]pyridine](/img/structure/B14608063.png)
